Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a carboxylate group and substituted with a chloro and ethylphenylamino group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 6-chloro-4-(4-ethylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-12-4-7-14(8-5-12)21-17-11-18(19(23)24-2)22-16-9-6-13(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYMOQOHFINZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution (SNAr) route remains a foundational method for synthesizing methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate. This approach typically begins with methyl 4,6-dichloroquinoline-2-carboxylate, where the 4-chloro group is selectively displaced by 4-ethylaniline. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K2CO3) or triethylamine (Et3N) as bases to deprotonate the amine nucleophile.
Key considerations include the electronic activation of the quinoline ring: the nitrogen atom at position 1 activates the para position (C4) for substitution, enabling the chloride at C4 to undergo displacement more readily than the C6 chloride. A representative protocol involves refluxing methyl 4,6-dichloroquinoline-2-carboxylate with 4-ethylaniline in DMF at 120°C for 24 hours, achieving yields of 70–75%. However, prolonged heating risks ester group hydrolysis, necessitating strict anhydrous conditions.
Transition-Metal-Catalyzed Amination
Transition-metal-catalyzed methods, particularly Buchwald-Hartwig amination, offer enhanced regiocontrol and milder reaction conditions. Palladium catalysts such as palladium acetate (Pd(OAc)2) combined with biphenylphosphine ligands (e.g., Xantphos) facilitate the coupling of methyl 4,6-dichloroquinoline-2-carboxylate with 4-ethylaniline. This method employs cesium carbonate (Cs2CO3) as a base in toluene or 1,4-dioxane at 100–110°C, completing the reaction within 12 hours with yields up to 85%.
The catalytic cycle involves oxidative addition of the C4–Cl bond to palladium, followed by amine coordination and reductive elimination to form the C–N bond. This approach minimizes side reactions such as ester hydrolysis and allows for scalability, as demonstrated in gram-scale syntheses of analogous quinoline-4-carboxamides.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating SNAr reactions while improving yields. In one protocol, methyl 4,6-dichloroquinoline-2-carboxylate and 4-ethylaniline are irradiated at 150°C in DMF for 30 minutes, achieving an 80% yield. The rapid heating reduces decomposition pathways and enhances reaction homogeneity, making this method suitable for high-throughput screening.
Comparative studies indicate that microwave-assisted reactions reduce energy consumption by 40% compared to conventional reflux, though scalability remains challenging due to equipment limitations.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity critically influences reaction kinetics. DMF, with its high dielectric constant (ε = 36.7), stabilizes the transition state in SNAr reactions, whereas toluene’s nonpolar nature (ε = 2.4) favors metal-catalyzed pathways. Base strength also modulates reactivity: stronger bases like Cs2CO3 (pKa ≈ 10) improve deprotonation in palladium-mediated reactions, while milder bases like K2CO3 (pKa ≈ 10.3) suffice for SNAr.
Temperature and Time
Temperature profiles reveal a trade-off between rate and selectivity. SNAr reactions at 120°C reach completion in 24 hours, whereas lowering the temperature to 80°C extends the duration to 48 hours but minimizes ester degradation. Conversely, Buchwald-Hartwig amination achieves optimal yields at 110°C within 12 hours, with no observable side products.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the three primary methods:
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| SNAr (Conventional) | 70–75 | 24 h | Moderate | 90–92 |
| Buchwald-Hartwig | 80–85 | 12 h | High | 95–98 |
| Microwave-Assisted SNAr | 75–80 | 0.5 h | Low | 88–90 |
Transition-metal-catalyzed amination outperforms other methods in yield and purity, attributed to its insensitivity to moisture and air in optimized protocols. However, the higher cost of palladium catalysts may limit industrial adoption.
Mechanistic Insights and Side Reactions
The SNAr mechanism proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing quinoline nitrogen stabilizes the negative charge developed at C4 during the transition state. Competing pathways include:
- Ester Hydrolysis : Prolonged heating in protic solvents converts the methyl ester to a carboxylic acid, detectable via IR spectroscopy (C=O stretch at 1700 cm⁻¹ vs. 1680 cm⁻¹ for the acid).
- Di-Substitution : Excess 4-ethylaniline may displace both C4 and C6 chlorides, forming methyl 4,6-bis[(4-ethylphenyl)amino]quinoline-2-carboxylate. Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) isolates the mono-substituted product.
In contrast, Buchwald-Hartwig amination exhibits no di-substitution due to the steric bulk of the palladium catalyst, which selectively coordinates the C4 chloride.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
4-Aminoquinoline: Another derivative with significant biological activity
Uniqueness: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro group and an ethylphenylamino group enhances its potential for diverse applications in research and industry .
Biological Activity
Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C19H17ClN2O2
Molecular Weight: 340.8 g/mol
IUPAC Name: this compound
This compound features a chloro substituent and an ethylphenyl amine group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: Quinoline derivatives, including this compound, are known to inhibit key enzymes such as DNA gyrase and topoisomerase. These enzymes are essential for DNA replication and transcription in bacteria, making them critical targets for antibacterial agents .
- Anticancer Activity: Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies:
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry demonstrated that methyl 6-chloro derivatives showed potent antibacterial activity against multidrug-resistant strains. The compound was found to inhibit bacterial growth effectively, supporting its potential as a new class of antibiotics .
- Anticancer Research: Another investigation focused on the compound's effects on ovarian cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests a promising role in cancer therapy .
- Inflammation Models: In a study assessing the anti-inflammatory properties, the compound was administered to mice with induced paw edema. Results indicated a substantial reduction in inflammation markers, highlighting its therapeutic potential for inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption: The compound shows good oral bioavailability due to its lipophilic nature.
- Distribution: It is widely distributed throughout body tissues, particularly in liver and kidney tissues.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes; potential drug-drug interactions should be considered during clinical use.
- Excretion: Excreted mainly via urine as metabolites.
Q & A
Q. What are the established synthetic routes for Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway:
Intermediate Preparation : Start with a substituted quinoline core (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) synthesized by condensing (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate using piperidine as a catalyst under reflux (453 K) .
Functionalization : Introduce the 4-ethylphenylamino group via nucleophilic substitution. For analogous compounds, reactions with aryl amines are typically performed in polar aprotic solvents (e.g., DMF or THF) under reflux (343–363 K), with KOtBu as a base .
Esterification : Final esterification of the carboxylic acid group using methyl chloride or methanol under acidic conditions.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX software) is used for structural elucidation . Key steps include:
Crystallization : Recrystallize from acetone or ethyl acetate to obtain diffraction-quality crystals .
Refinement : SHELXL refines atomic coordinates, with H atoms placed geometrically (riding model) and weak interactions (C–H⋯O/N, π–π stacking) analyzed .
- Structural Features :
- Planarity : Quinoline rings exhibit near-planar geometry (deviation <0.03 Å), with dihedral angles between substituents (e.g., 4.17° between quinoline systems) influencing packing .
- Stabilization : Weak intramolecular C–H⋯O/N interactions and π–π stacking (centroid distances ~3.7–3.8 Å) dominate crystal packing .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected shifts due to tautomerism or solvent effects) can be addressed via:
DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) and simulate spectra (GIAO method for NMR; harmonic vibrations for IR) .
Solvent Modeling : Include solvent effects (e.g., PCM model) to match experimental conditions.
- Case Study : For analogous quinoline esters, computational IR spectra showed <5% deviation from experimental data when solvent polarity was accounted for .
Q. What strategies optimize the bioactivity of this compound against cancer targets?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
Q. Substituent Engineering :
Q. Biological Assays :
- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values compared to controls (e.g., doxorubicin) .
- Mechanistic Studies : Use flow cytometry to assess apoptosis induction and Western blotting to evaluate kinase inhibition (e.g., Src tyrosine kinase) .
Q. How do reaction conditions affect regioselectivity in the synthesis of quinoline derivatives?
- Methodological Answer : Regioselectivity in cyclization (e.g., Gould-Jacobs vs. Pfitzinger reactions) is controlled by:
Acid/Base Catalysis : Piperidine promotes enamine formation in dihydroquinoline synthesis, favoring 2-carboxylate products .
Temperature : Higher temperatures (453 K) favor thermodynamically stable products (e.g., 4-substituted over 3-substituted quinolines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
